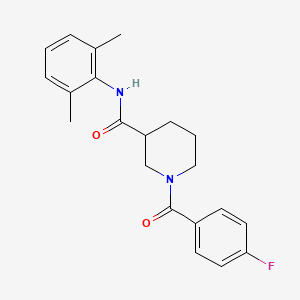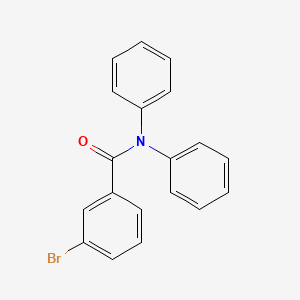![molecular formula C19H26N4O3S B6093065 4-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-2-piperazinone](/img/structure/B6093065.png)
4-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-2-piperazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-2-piperazinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Ro 31-8220 and is a potent protein kinase inhibitor.
作用机制
The mechanism of action of 4-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-2-piperazinone is primarily based on its ability to inhibit protein kinases. This compound has been found to target various protein kinases, including protein kinase C (PKC), protein kinase A (PKA), and protein kinase B (PKB). By inhibiting these protein kinases, this compound disrupts the signaling pathways that are responsible for regulating cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. It has also been found to have neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using 4-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-2-piperazinone in lab experiments include its potent inhibitory effects on protein kinases, its ability to induce apoptosis in cancer cells, and its neuroprotective effects. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for research on 4-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-2-piperazinone. One of the most promising areas of research is in the development of novel cancer therapies that target specific protein kinases. Another area of research is in the development of neuroprotective agents for the treatment of neurodegenerative diseases. Additionally, further research is needed to explore the potential applications of this compound in other fields, such as cardiovascular disease and inflammation.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential applications in various fields of scientific research. Its potent inhibitory effects on protein kinases make it a promising candidate for the development of novel cancer therapies and neuroprotective agents. However, further research is needed to explore its potential applications in other fields and to address its potential toxicity.
合成方法
The synthesis of 4-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-2-piperazinone is a complex process that involves several steps. The most commonly used method for synthesizing this compound is via the reaction of 2-(4-bromophenyl) acetonitrile with 1-isobutyl-1H-imidazole-5-carboxaldehyde in the presence of sodium hydride. The resulting product is then treated with piperazine and benzylsulfonyl chloride to obtain the final product.
科学研究应用
4-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-2-piperazinone has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of cancer research. It has been found to inhibit the growth and proliferation of cancer cells by targeting specific protein kinases that are involved in the regulation of cell growth and survival.
属性
IUPAC Name |
4-[[2-benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-15(2)11-23-17(12-22-9-8-20-18(24)13-22)10-21-19(23)27(25,26)14-16-6-4-3-5-7-16/h3-7,10,15H,8-9,11-14H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYMCAAUQICPJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CN=C1S(=O)(=O)CC2=CC=CC=C2)CN3CCNC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)[(1-isopropyl-1H-pyrazol-4-yl)methyl]methylamine](/img/structure/B6092984.png)
![2-isopropyl-4-methyl-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B6092997.png)

![methyl 1-(3-{3-[(cyclobutylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinecarboxylate](/img/structure/B6093023.png)
![3-methyl-N-[({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}amino)carbonyl]benzamide](/img/structure/B6093028.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}piperazine](/img/structure/B6093036.png)
![3-{2-[4-(2-ethoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-(3-furylmethyl)-2-piperazinone](/img/structure/B6093044.png)

![N-methyl-2-(1H-pyrazol-1-yl)-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]acetamide](/img/structure/B6093057.png)
![4-(2-chloro-6-fluorophenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6093073.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-[2-(1H-pyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6093074.png)
![N-(3,5-dimethyl-4-isoxazolyl)-1-(1-{[(3,5-dimethyl-4-isoxazolyl)amino]carbonyl}propyl)-1H-pyrazole-3-carboxamide](/img/structure/B6093082.png)
![N-(1,2-diphenylethyl)-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6093086.png)
![2-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-3-furamide](/img/structure/B6093093.png)
